Brilaroxazine

Vue d'ensemble

Description

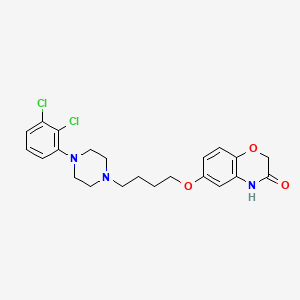

Brilaroxazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo-oxazine core structure with a piperazine moiety and a dichlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Brilaroxazine typically involves multiple steps:

Formation of the Benzo-oxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Dichlorophenyl Group: This step often involves the use of halogenated aromatic compounds and coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

Reduction: Reduction reactions can occur at the benzo-oxazine core.

Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to deoxygenated derivatives.

Applications De Recherche Scientifique

Efficacy in Clinical Trials

Brilaroxazine has undergone extensive clinical evaluation for schizophrenia. Key findings from pivotal studies include:

- Phase 3 RECOVER Trial : This global trial demonstrated that this compound at a dose of 50 mg significantly reduced the Positive and Negative Syndrome Scale (PANSS) total score by 10.1 points compared to placebo at week 4 (p < 0.001). The treatment also showed statistically significant improvements across all major symptom domains .

- Long-term Safety and Efficacy : In an open-label extension study involving stable patients over one year, this compound maintained a favorable safety profile with a substantial decrease in PANSS scores. Notably, 86.76% of patients experienced at least a 30-point reduction in PANSS total scores .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid oral absorption with a long terminal half-life of approximately 60 hours allows for once-daily dosing .

- Safety Profile : Clinical trials reported no significant changes in metabolic parameters such as glucose levels or lipid profiles, which are common concerns with traditional antipsychotics .

Broader Therapeutic Potential

Beyond schizophrenia, this compound is being investigated for several other indications:

- Bipolar Disorder and Major Depressive Episodes : Preliminary studies suggest potential efficacy in mood disorders due to its serotonergic modulation .

- Cognitive Impairments : Research indicates that this compound may improve cognitive deficits associated with schizophrenia by enhancing dopamine release in the cortex .

- Neurodegenerative Disorders : There is ongoing exploration into its use for managing psychotic symptoms in Alzheimer’s disease and Parkinson’s disease .

Applications in Respiratory Diseases

This compound has also been granted Orphan Drug designation by the FDA for conditions like pulmonary arterial hypertension and idiopathic pulmonary fibrosis. Preclinical studies have shown that it can prevent monocrotaline-induced pulmonary hypertension in animal models, suggesting a role in managing respiratory conditions linked to serotonin signaling .

Summary of Clinical Findings

| Study Phase | Indication | Key Findings |

|---|---|---|

| Phase 2 | Schizophrenia | Significant reduction in PANSS scores vs. placebo |

| Phase 3 | Schizophrenia | 10.1-point reduction in PANSS total score at week 4 |

| Open-label | Long-term Schizophrenia | Sustained efficacy with ≥30-point decrease in PANSS for 86.76% of patients |

| Preclinical | Pulmonary Hypertension | Prevented monocrotaline-induced hypertension |

Mécanisme D'action

The mechanism by which Brilaroxazine exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The piperazine moiety may play a crucial role in binding to these targets, while the dichlorophenyl group can enhance the compound’s affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(4-(4-Phenylpiperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one

- 6-(4-(4-(2-Chlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one

Uniqueness

The presence of the dichlorophenyl group distinguishes Brilaroxazine from its analogs, potentially enhancing its biological activity and specificity.

Activité Biologique

Brilaroxazine (RP5063) is a novel compound under investigation primarily for the treatment of schizophrenia. It functions as a serotonin-dopamine signaling modulator, exhibiting a unique mechanism of action that differentiates it from traditional antipsychotics. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on recent studies.

Pharmacological Profile

This compound demonstrates potent affinity and selectivity for various serotonin and dopamine receptors. Its receptor activity includes:

- Partial Agonist Activity : D2, D3, D4, and 5-HT1A receptors

- Antagonist Activity : 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors

This receptor binding profile suggests that this compound may effectively balance dopaminergic and serotonergic neurotransmission, which is crucial in managing symptoms of schizophrenia and potentially other neuropsychiatric disorders .

Table 1: Receptor Affinity of this compound

| Receptor Type | Activity Type | Affinity Level |

|---|---|---|

| D2 | Partial Agonist | High |

| D3 | Partial Agonist | High |

| D4 | Partial Agonist | High |

| 5-HT1A | Partial Agonist | High |

| 5-HT2A | Antagonist | High |

| 5-HT2B | Antagonist | High |

| 5-HT2C | Antagonist | Moderate |

| 5-HT6 | Antagonist | Moderate |

| 5-HT7 | Antagonist | High |

Phase III Trials

This compound's efficacy was evaluated in the Phase III RECOVER trial , which involved over 400 patients with acute schizophrenia. The study was randomized, double-blind, and placebo-controlled. Key findings include:

- Significant Reduction in Symptoms : Patients receiving this compound at a dose of 50 mg showed a statistically significant reduction of 10.1 points on the Positive and Negative Syndrome Scale (PANSS) compared to placebo after four weeks (−23.9 vs. −13.8 points; ) .

- Improvements Across Symptom Domains : The treatment led to significant improvements in all major symptom domains, including positive symptoms, negative symptoms, social cognition, and personal and social performance .

Long-Term Efficacy

An open-label extension study demonstrated that the efficacy of this compound could be sustained beyond one year with no significant adverse events reported across multiple doses (15 mg, 30 mg, and 50 mg). Over 95% of patients experienced no serious adverse effects during this period .

Table 2: Summary of Clinical Findings from RECOVER Trial

| Endpoint | This compound (50 mg) | Placebo | Statistical Significance |

|---|---|---|---|

| PANSS Total Score Reduction | −23.9 | −13.8 | |

| Positive Symptoms Improvement | Significant | Not significant | |

| Negative Symptoms Improvement | Significant | Not significant | |

| Social Cognition Improvement | Significant | Not significant |

Safety Profile

This compound has shown a favorable safety profile in clinical trials:

- No Weight Gain : Unlike many antipsychotics, this compound did not result in significant weight gain or metabolic changes .

- Minimal Adverse Events : In both short-term and long-term studies, there were no reports of serious adverse events related to the drug .

Case Study: Efficacy in Schizophrenia Management

In a multicenter trial involving patients with acute schizophrenia, this compound demonstrated robust efficacy across diverse populations. Patients reported improvements in daily functioning and quality of life metrics alongside reductions in psychotic symptoms.

Case Study: Long-Term Treatment Outcomes

A longitudinal study tracked patients over a year who transitioned from standard antipsychotics to this compound. Results indicated improved adherence rates due to fewer side effects and enhanced symptom control.

Propriétés

IUPAC Name |

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMNTBZJOXTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136921 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239729-06-6 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilaroxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILAROXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.